

biological activity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

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Compound of Interest

Compound Name: *trans*-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

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An In-Depth Technical Guide to the Biological Evaluation of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

Section 1: Executive Summary

This technical guide provides a comprehensive framework for assessing the biological activity of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**, a functionalized cyclobutane derivative. While preliminary research suggests potential anti-inflammatory and antimicrobial properties, this document moves beyond speculation to establish a rigorous, tiered experimental plan for its evaluation.^[1] We delve into the strategic importance of the cyclobutane scaffold in modern drug discovery, detail the stereoselective synthesis of the target compound, and present validated, step-by-step protocols for foundational in vitro screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel small molecules and understand the scientific rationale behind their evaluation, from initial screening to mechanism of action deconvolution.

Section 2: The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in drug design.^{[2][3]} Its inherent ring strain (approximately 26.3 kcal/mol) forces it into a rigid, puckered conformation, a stark contrast to the flexibility of larger

cycloalkanes.[\[2\]](#) This conformational rigidity is a key strategic advantage in medicinal chemistry for several reasons:

- Conformational Locking: By incorporating a cyclobutane, chemists can "lock" a molecule's pharmacophores into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization can minimize the entropic penalty upon binding, potentially leading to a significant increase in potency.[\[2\]](#)[\[4\]](#)
- Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace more metabolically labile groups. For instance, replacing a flexible alkyl chain or a susceptible aromatic ring with a cyclobutane can block common sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[\[5\]](#)
- Vectorial Projection: The three-dimensional nature of the puckered cyclobutane ring allows for precise, non-planar projection of substituents into space, enabling unique interactions within a target's binding pocket that are inaccessible to flat, aromatic systems.[\[2\]](#)
- Novel Chemical Space: As a non-classical bioisostere, the cyclobutane scaffold allows chemists to explore novel chemical space, leading to compounds with unique intellectual property and potentially improved selectivity or safety profiles.[\[5\]](#)

The subject of this guide, **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**, embodies these principles. It presents a rigid core decorated with versatile functional groups—a hydroxyl group for hydrogen bonding and an ester for potential hydrolysis or further modification—making it an intriguing candidate for biological screening.[\[1\]](#)[\[6\]](#)

Section 3: Physicochemical Properties and Stereoselective Synthesis

A thorough understanding of a compound's physical properties and its synthetic origin is fundamental to any biological investigation. The specific stereochemistry of the trans isomer is critical, as biological targets are chiral and often exhibit strict stereoselectivity.

Physicochemical Data

Property	Value	Source
IUPAC Name	methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate	[6] [7]
CAS Number	1408075-48-8	[6] [7] [8]
Molecular Formula	C ₇ H ₁₂ O ₃	[1] [6] [9]
Molecular Weight	144.17 g/mol	[1] [6] [9]
Canonical SMILES	CC1(CC(C1)O)C(=O)OC	[6] [9]
Predicted Boiling Point	190.2 ± 33.0 °C	[6]
Predicted Density	1.232 ± 0.06 g/cm ³	[6]
Storage	Room temperature, under inert atmosphere	[6] [7]

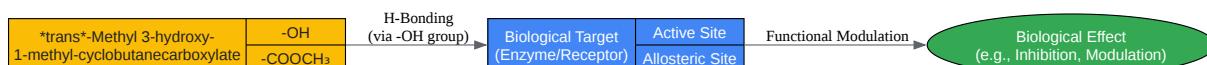
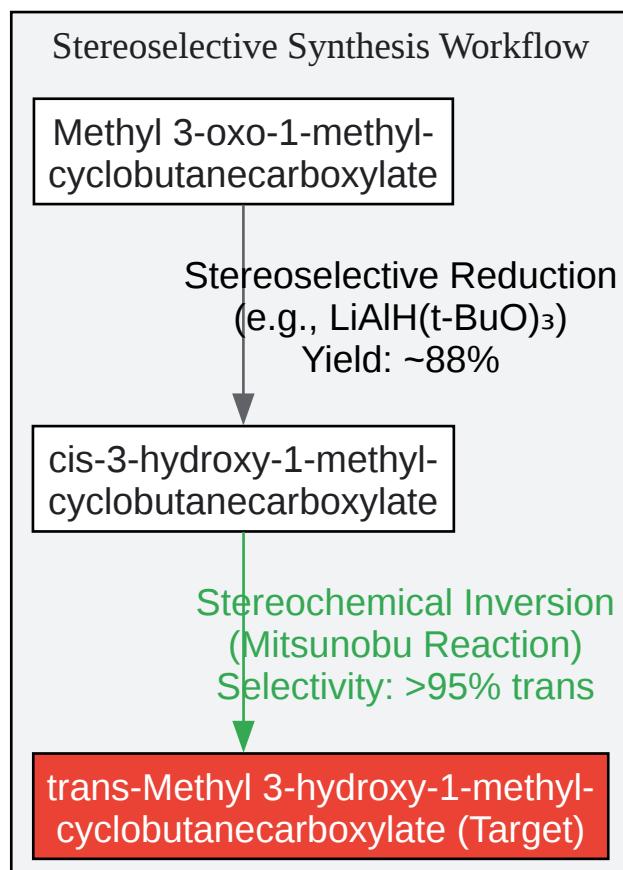
Rationale and Workflow for Stereoselective Synthesis

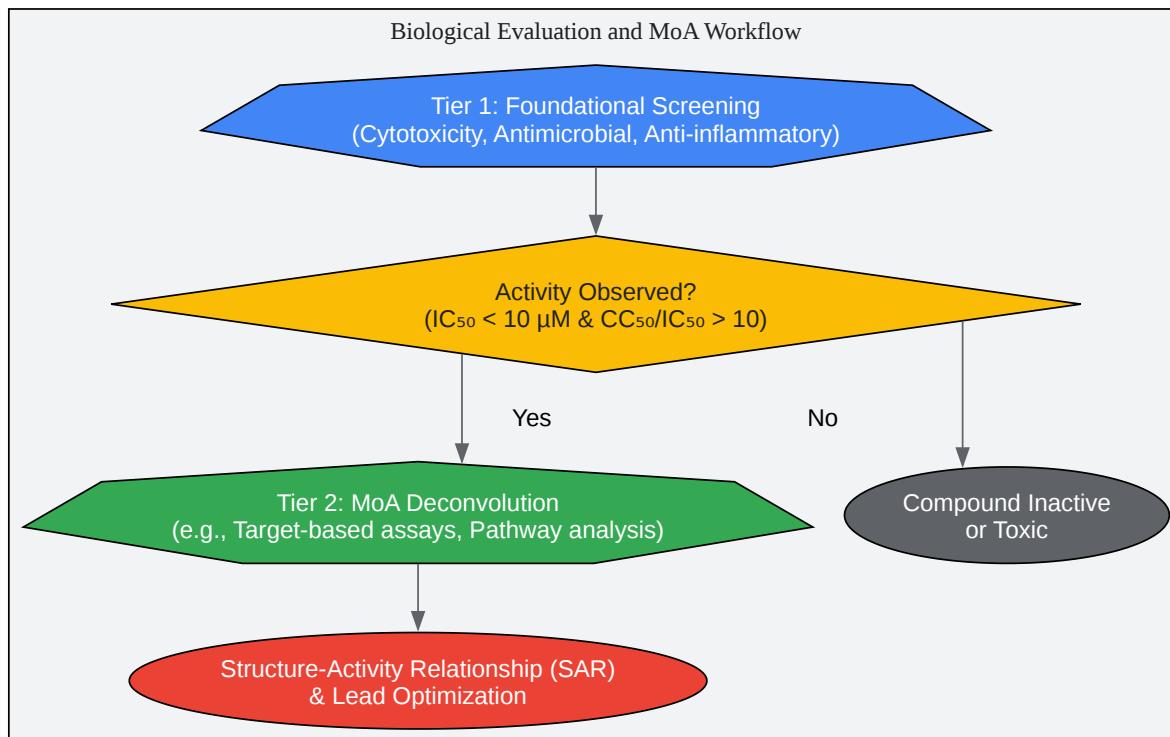
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, achieving the trans configuration, where the hydroxyl and carboxylate groups are on opposite faces of the ring, is paramount. A highly cited and industrially scalable route leverages a stereochemical inversion to achieve this specific outcome with high fidelity.[\[1\]](#)

The causality behind this multi-step synthesis is clear:

- **Stereoselective Reduction:** Direct reduction of the ketone precursor often favors the thermodynamically stable cis-alcohol. The use of a sterically hindered reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) enhances this selectivity, providing the cis-alcohol in high yield.[\[1\]](#) This step establishes the initial, albeit incorrect, stereocenter.
- **Mitsunobu Inversion:** The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, which by definition results in a complete inversion of configuration. This is the critical step that converts the cis-alcohol into the desired trans product.

- Hydrolysis/Esterification: Final steps are taken to yield the target methyl ester. This synthetic strategy is superior to methods lacking stereochemical control, as it avoids the need for difficult chromatographic separation of isomers.[1]





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